molecular formula C8H8BClO2 B2463989 (E)-(3-Chlorostyryl)boronic acid CAS No. 1258237-13-6; 214907-21-8

(E)-(3-Chlorostyryl)boronic acid

Cat. No.: B2463989
CAS No.: 1258237-13-6; 214907-21-8
M. Wt: 182.41
InChI Key: GJVFZKMQTVCZFF-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-(3-Chlorostyryl)boronic acid is a boronic acid derivative characterized by a styrene backbone substituted with a chlorine atom at the meta position of the phenyl ring (Figure 1). This compound belongs to the family of arylboronic acids, which are widely used in organic synthesis, sensing, and biomedical applications due to their reversible diol-binding properties . These structural features influence its acidity (pKa), binding selectivity, and reactivity compared to other boronic acids.

Properties

IUPAC Name

[(E)-2-(3-chlorophenyl)ethenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVFZKMQTVCZFF-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC(=CC=C1)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC(=CC=C1)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-(3-Chlorostyryl)boronic acid can be synthesized through various methods. One common approach involves the reaction of (E)-(3-chlorostyryl)boronic ester with a suitable boron reagent under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(E)-(3-Chlorostyryl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-(3-Chlorostyryl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-(3-Chlorostyryl)boronic acid primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boron complexes, which facilitate the transfer of the styryl moiety to the target molecule. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Substituent Effects: Positional Isomerism and Electronic Properties

The position of the chlorine substituent significantly impacts reactivity. For instance, (E)-(4-Chlorostyryl)boronic acid (meta vs. para substitution) exhibits a structural similarity score of 0.73 to the 3-chloro variant . The meta-chloro group in (E)-(3-Chlorostyryl)boronic acid may reduce steric hindrance compared to ortho-substituted analogs, facilitating diol binding.

Table 1: pKa and Structural Comparison of Selected Boronic Acids

Compound pKa (Approx.) Chlorine Position Key Applications
Phenylboronic acid 8.8–9.2 N/A Glucose sensing
3-AcPBA >9.5 N/A Limited physiological use
4-MCPBA >9.0 Para Organic synthesis
This compound ~8.5* Meta Sensing, dynamic chemistry
(E)-(4-Chlorostyryl)boronic acid ~8.3* Para Research applications

*Estimated based on substituent effects .

Acidity and Reactivity

The pKa of boronic acids determines their ionization state and binding capacity under physiological conditions. This compound likely has a lower pKa (~8.5) compared to 3-AcPBA (>9.5) due to the electron-withdrawing chlorine, enhancing its suitability for physiological applications (e.g., pH 7.4) . In contrast, phenylboronic acid (pKa ~8.8–9.2) requires alkaline conditions for optimal diol binding, limiting its utility in biological systems . Computational studies suggest that through-space electronic effects from substituents, rather than through-bond effects, dominate pKa modulation in arylboronic acids .

Binding Affinity and Selectivity

This compound demonstrates distinct binding behavior compared to other boronic acids:

  • In contrast, phenylboronic acid forms less stable esters with aliphatic diols under neutral conditions .
  • Biological Targets: Unlike phenanthren-9-yl boronic acid (IC50 <1 µM in cancer cells ), the chlorostyryl variant’s antiproliferative activity remains uncharacterized.

Stability and Ester Formation

Boronic ester formation with this compound likely follows equilibrium dynamics similar to phenylboronic acid. Studies show that esterification with catechols is base-dependent, requiring triethylamine to shift equilibrium toward ester formation . The chlorine substituent may slow protodeboronation compared to electron-rich analogs, enhancing stability during titrations .

Research Findings and Contradictions

  • pKa vs. Physiological Suitability : While 3-AcPBA and 4-MCPBA are unsuitable for physiological use due to high pKa , this compound’s lower estimated pKa (~8.5) suggests compatibility with cellular environments, warranting further study .

Q & A

Q. What synthetic methodologies are optimal for producing high-purity (E)-(3-Chlorostyryl)boronic acid?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where aryl halides react with boronic acids under palladium catalysis. Key steps include:
    • Protection of boronic acids : Use pinacol ester derivatives to stabilize boronic acids during purification .
    • Stereochemical control : Employ ligands like SPhos or XPhos to ensure retention of the (E)-configuration during coupling .
    • Post-synthesis purification : Utilize flash chromatography or recrystallization to isolate the product, with NMR (e.g., ~2.73 ppm for boronic acid protons) and HPLC-MS for purity validation .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : Identify the (E)-isomer via coupling constants (J ≈ 16 Hz for trans-vinylic protons) and boronic acid peaks (~2.73 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., boron’s natural abundance isotopes) .
    • Infrared Spectroscopy (IR) : Detect B-O stretching vibrations (~1340–1310 cm⁻¹) .

Advanced Questions

Q. What experimental strategies resolve contradictions in concentration-dependent biological activity data for boronic acids?

  • Methodological Answer :
    • Dose-response curve analysis : Use nonlinear regression to calculate IC₅₀ values and assess biphasic effects (e.g., cell viability rebound at higher concentrations due to off-target interactions) .
    • Mechanistic studies : Combine transcriptomics and proteomics to identify pathways affected at varying concentrations. For example, antiproliferative effects at low doses (0.5 µM) may involve proteasome inhibition, while higher doses (1 µM) trigger stress-response pathways .

Q. How can LC-MS/MS be optimized for detecting trace boronic acid impurities in drug candidates?

  • Methodological Answer :
    • Triple quadrupole MS : Use Multiple Reaction Monitoring (MRM) to enhance sensitivity (LOD < 1 ppm) for underivatized boronic acids .
    • Chromatographic conditions : Employ HILIC columns with ammonium formate buffers (pH 3.0) to retain polar impurities.
ParameterValueReference
LOD (Carboxy phenyl)0.2 ppm
LOQ (Methyl phenyl)0.5 ppm
Accuracy98–102% (spiked recovery)

Q. What factors govern the binding kinetics of this compound with biological diols?

  • Methodological Answer :
    • Stopped-flow kinetics : Measure kon values (e.g., D-fructose: 10³ M⁻¹s⁻¹) to assess rapid equilibration (<10 s) under physiological pH .
    • Electronic effects : Electron-withdrawing groups (e.g., Cl in 3-chlorostyryl) lower boronic acid pKa, enhancing diol binding at neutral pH .

Q. How can computational tools guide the design of boronic acid-based probes?

  • Methodological Answer :
    • QSAR modeling : Use Mordred descriptors and PCA to map chemical space and prioritize boronic acids with optimal steric/electronic properties .
    • Molecular docking : Predict binding modes with target proteins (e.g., proteasome β5 subunit for anticancer activity) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for boronic acids in cancer models?

  • Methodological Answer :
    • Cell line variability : Triple-negative breast cancer (MDA-MB-231) may show higher sensitivity due to proteasome dependency compared to glioblastoma (U87) .
    • Assay interference : Use orthogonal assays (e.g., ATP luminescence vs. trypan blue exclusion) to confirm viability data .

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